Bienvenue dans la boutique en ligne BenchChem!

1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

In vivo toxicology Therapeutic index Safety pharmacology

1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, known as demecolcine (also Colcemid), is a semi-synthetic tropolone alkaloid of the colchicinoid class. It differs structurally from colchicine solely by replacement of the N-acetyl group with an N-methyl group.

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
CAS No. 102491-77-0
Cat. No. B3074973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
CAS102491-77-0
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3
InChIKeyNNJPGOLRFBJNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demecolcine (CAS 102491-77-0): A Differentiated Colchicine-Derived Microtubule Inhibitor for Cytogenetic and Antimitotic Research


1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one, known as demecolcine (also Colcemid), is a semi-synthetic tropolone alkaloid of the colchicinoid class. It differs structurally from colchicine solely by replacement of the N-acetyl group with an N-methyl group [1]. Demecolcine binds to the colchicine-binding site of β-tubulin and inhibits microtubule polymerization, thereby arresting cells in metaphase. It is primarily used as a research tool for cell cycle synchronization and karyotyping, and has been investigated as an antineoplastic agent [2].

Why Demecolcine (CAS 102491-77-0) Cannot Be Interchanged with Colchicine or Other Microtubule Inhibitors


Although demecolcine and colchicine share the same tubulin-binding site and exhibit comparable in vitro polymerization-inhibitory potency, their pharmacological profiles diverge dramatically in parameters critical to experimental design: toxicity, binding kinetics, reversibility of mitotic arrest, and cellular uptake rate. Simple equipotent substitution—e.g., using colchicine at the same tubulin-inhibitory concentration as demecolcine—yields fundamentally different experimental outcomes, including irreversible versus reversible arrest, vastly different time-to-effect, and orders-of-magnitude different safety margins in both in vitro and in vivo systems [1][2]. These differences cascade into divergent utility for cell synchronization, cytogenetic harvesting, and in vivo antimitotic studies.

Quantitative Differentiation Evidence for Demecolcine (CAS 102491-77-0) Relative to Closest Analogs


Acute Systemic Toxicity: Demecolcine Exhibits a 40-Fold Greater Intravenous LD50 Than Colchicine in Mice

In a direct comparative study, the intravenous lethal dose of demecolcine in mice was 40 times greater than that of colchicine. This represents a substantial safety advantage for in vivo applications, making demecolcine the preferred antimitotic agent when systemic toxicity is a limiting factor [1]. Oral LD50 data corroborate this trend: demecolcine oral LD50 in mouse is 25.53 mg/kg , whereas the oral LD50 of colchicine in mouse is 5.87 mg/kg , yielding a ~4.3-fold safety advantage by the oral route.

In vivo toxicology Therapeutic index Safety pharmacology

Tubulin-Binding Kinetics: Demecolcine Associates ~10-Fold Faster and Dissociates with t₁/₂ = 10 min, vs. Colchicine Complex Stable >1 h

Using a DEAE-filter binding assay with bovine brain tubulin, Serpinskaya et al. demonstrated that demecolcine (Colcemid) binds to tubulin much faster than colchicine. Quantitatively, the demecolcine–tubulin complex dissociates with a half-life of 10 minutes, whereas the colchicine–tubulin complex remains stable for at least 1 hour (limit of observation) [1]. The initial rate of cellular drug uptake is approximately 10-fold greater for demecolcine than colchicine, reaching equilibrium at 2 hours versus 15–18 hours for colchicine [1]. These kinetic differences are corroborated by Ray et al., who classified demecolcine binding as reversible and colchicine binding as almost irreversible [2].

Tubulin binding kinetics Drug-target residence time Reversibility

Onset of Mitotic Block: Demecolcine Arrests Mitosis Within 2 Hours, Whereas Colchicine Requires 24 Hours in the Same Cell System

In a controlled head-to-head comparison using mouse L fibroblasts, the mitostatic action of low-dose demecolcine was evident after only 2 hours of incubation, while colchicine required 24 hours to produce a comparable block of mitosis at equivalent low doses [1]. This 12-fold faster onset is directly attributable to the ~10-fold higher initial cellular uptake rate of demecolcine and its ~10-fold faster tubulin-binding kinetics [1].

Mitotic arrest kinetics Cell cycle synchronization Stathmokinetic assay

Tubulin Polymerization Inhibitory Potency: Demecolcine (IC₅₀ = 2.4 µM) Is Equipment to Colchicine (IC₅₀ = 2.1 µM) While Retaining Lower Toxicity

In a standardized tubulin polymerization assay, demecolcine inhibits purified tubulin assembly with an IC₅₀ of 2.4 µM, compared to colchicine's IC₅₀ of 2.1 µM [1]. The two compounds are equipotent within experimental error. However, demecolcine combines this equivalent potency with 40-fold lower acute intravenous toxicity in mice [2], meaning that for any given tubulin-inhibitory dose, demecolcine carries a substantially wider safety window. This potency-toxicity decoupling is not observed with colchicine, where antimitotic efficacy and systemic toxicity are tightly linked.

Tubulin polymerization assay In vitro potency comparison Cytogenetic reagent selection

Reversibility of Mitotic Arrest: Demecolcine Arrest Is Fully Reversible, Whereas Colchicine Arrest Is Quasi-Irreversible

Ray et al. (1981) classified demecolcine (Colcemid) as a reversibly binding colchicinoid, in contrast to colchicine and desacetamidocolchicine, which bind almost irreversibly to tubulin [1]. This classification is functionally validated by Frankel (1976), who demonstrated that Colcemid-arrested cells recover normal mitotic progression upon drug removal, whereas colchicine-arrested cells do not [2]. The mechanistic basis lies in the 10-minute tubulin-complex half-life of demecolcine versus the >1-hour stability of the colchicine–tubulin complex [3].

Reversibility of mitotic arrest Washout recovery Cell synchronization

Optimal Research and Industrial Applications for Demecolcine (CAS 102491-77-0) Based on Quantitative Differentiation Evidence


Cell Cycle Synchronization and Karyotyping in Cytogenetic Laboratories

Demecolcine's fast mitotic arrest onset (2 h vs. 24 h for colchicine) and fully reversible tubulin binding (t₁/₂ = 10 min dissociation vs. >1 h for colchicine) make it the standard agent for metaphase enrichment in karyotyping. Cells can be arrested, harvested, and—if needed—released for viable recovery, which colchicine cannot support [1]. Typical working concentrations are 0.1–0.25 µg/mL for lymphocyte cultures, far below toxic thresholds .

In Vivo Antimitotic Studies Requiring a Wider Therapeutic Window

For murine cancer models (e.g., P388 lymphocytic leukemia), demecolcine provides antimitotic potency comparable to colchicine (tubulin polymerization IC₅₀ ≈ 2.4 µM) but with 40-fold lower intravenous lethality, enabling dose escalation studies that would be impossible with colchicine due to acute toxicity [1]. TargetMol reports in vivo potency of 10.8 µM/kg with an LD₅₀ of 236.7 µM/kg in the P388 model after intramuscular injection .

Oocyte Enucleation for Somatic Cell Nuclear Transfer (SCNT)

Demecolcine induces efficient chromosome extrusion within the second polar body in pre-activated oocytes, a critical step in SCNT protocols for mouse, goat, and human oocytes. Its reversibility ensures that treated cytoplasts retain the ability to repolymerize spindles and support embryo development after nuclear transfer, an advantage not offered by irreversible binders like colchicine [1].

Microtubule Dynamics Studies Requiring Rapid, Reversible Pharmacological Perturbation

The ~10-fold faster tubulin-binding on-rate and rapid dissociation kinetics make demecolcine the tool of choice for studying microtubule dynamic instability parameters. At nanomolar concentrations, demecolcine suppresses microtubule dynamicity without full depolymerization, enabling investigation of microtubule-dependent processes with precise temporal control—a protocol infeasible with slow-binding, quasi-irreversible colchicine [1].

Quote Request

Request a Quote for 1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.